molecular formula C7H5ClINO2 B13518759 4-Amino-2-chloro-5-iodobenzoic acid

4-Amino-2-chloro-5-iodobenzoic acid

Cat. No.: B13518759
M. Wt: 297.48 g/mol
InChI Key: FFZRVICDODRUBO-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-5-iodobenzoic acid is an organic compound with the molecular formula C7H5ClINO2 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and iodo substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-5-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of methyl anthranilate to obtain ethyl 2-amino-5-iodobenzoate. This intermediate undergoes a Sandmeyer reaction to introduce the chloro group, resulting in 2-chloro-5-iodobenzoate. Finally, hydrolysis with sodium hydroxide and ethanol yields 2-chloro-5-iodobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for higher yields and cost-effectiveness. The process involves controlled reaction conditions, such as temperature and pH, to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro or iodo substituents .

Scientific Research Applications

4-Amino-2-chloro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups contribute to its reactivity and ability to form bonds with other molecules. These interactions can affect various biological processes, making the compound a subject of interest in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-iodobenzoic acid: Similar structure but lacks the amino group.

    4-Chloro-2-iodobenzoic acid: Similar structure but with different positions of the substituents.

Uniqueness

4-Amino-2-chloro-5-iodobenzoic acid is unique due to the presence of all three substituents (amino, chloro, and iodo) on the benzene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

4-amino-2-chloro-5-iodobenzoic acid

InChI

InChI=1S/C7H5ClINO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

FFZRVICDODRUBO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)N)Cl)C(=O)O

Origin of Product

United States

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